6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde
Description
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 6, fluorine atoms at positions 3 and 4, and a piperidin-1-yl group at position 2 of the aromatic ring. This compound integrates halogen atoms (Br, F) and a heterocyclic amine (piperidine), which collectively influence its electronic, steric, and reactivity profiles. Benzaldehyde derivatives are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their versatility in forming Schiff bases, undergoing nucleophilic additions, or participating in cross-coupling reactions .
The bromine and fluorine substituents enhance electrophilic aromatic substitution reactivity while reducing volatility compared to unsubstituted benzaldehyde . Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
6-bromo-3,4-difluoro-2-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-9-6-10(14)11(15)12(8(9)7-17)16-4-2-1-3-5-16/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYIQFBFYYSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC(=C2C=O)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and piperidine under controlled temperatures and solvent conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant-like effects. A study demonstrated that modifications to the piperidine ring can enhance the affinity for serotonin receptors, suggesting a pathway for developing new antidepressants .
Anticancer Properties
Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. Compounds derived from 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde have shown promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases responsible for cell proliferation .
Material Science
The compound is also utilized in material science, particularly in the development of new polymers and materials with enhanced properties.
Polymer Synthesis
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde serves as a building block in synthesizing functionalized polymers. These polymers exhibit improved thermal stability and mechanical properties, making them suitable for applications in electronics and coatings .
Synthetic Applications
The compound is a versatile intermediate in organic synthesis, particularly in the production of complex molecules.
Synthesis of Heterocycles
It has been used as a precursor in the synthesis of various heterocyclic compounds. The bromine and difluoro groups provide sites for further functionalization, allowing chemists to create diverse chemical entities with potential biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the halogen atoms play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent patterns and core frameworks:
Physicochemical Properties
- Solubility: The piperidine group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like benzaldehyde.
- Volatility : Bromine and fluorine reduce volatility relative to benzaldehyde but increase it compared to heavily substituted derivatives (e.g., ’s benzothiazine compound) .
- Melting Point : Halogenation (Br, F) increases molecular weight and likely raises the melting point compared to benzaldehyde.
Crystallographic and Validation Data
Structural validation of the target compound would involve SHELX for refinement and ORTEP-3 for visualizing crystallographic data, as seen in analogous small-molecule studies . Discrepancies in bond lengths or angles compared to similar compounds (e.g., ’s benzothiazine) could highlight steric effects from the piperidine group .
Research Findings and Gaps
- Key Studies : ’s work on azido-diazo esters underscores the role of piperidine in stabilizing intermediates, which may inform the target compound’s synthetic optimization .
- Unresolved Questions: Limited data exist on the target compound’s biological activity or catalytic applications. Comparative studies with ’s benzothiazine derivative could reveal structure-activity relationships.
- Contradictions : While halogenation generally reduces volatility, the piperidine group’s polarity may counteract this effect, necessitating experimental validation .
Biological Activity
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The synthesis of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions utilizing bromine, fluorine sources, and piperidine under controlled conditions. The compound's unique structure, featuring both halogen atoms and a piperidine ring, contributes to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring enhances binding affinity to various biological targets, while the halogen substituents may influence the compound's lipophilicity and reactivity. Research indicates that it may act on pathways involved in cancer cell proliferation and microbial resistance .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde through its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 13.70 µM to 47.30 µM against DHFR, suggesting significant inhibitory activity compared to standard drugs like methotrexate .
Table 1: Inhibitory Activity against DHFR
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde | 13.70 ± 0.25 | High |
| Methotrexate | 0.086 ± 0.07 | Standard Control |
| Other Derivatives | 47.30 ± 0.86 | Variable |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, contributing to its potential as a therapeutic agent in treating infections . The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study on Piperidine Derivatives
A comprehensive study explored various piperidine-based compounds, including 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde, revealing their efficacy as antibacterial agents and their role as DHFR inhibitors. The structure-activity relationship (SAR) analysis emphasized the importance of substituents on the piperidine ring in enhancing biological activity .
Comparative Analysis
In comparison with similar compounds such as 6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde and 6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde, the piperidine derivative showed distinct advantages in terms of selectivity and potency against targeted enzymes .
Table 2: Comparison of Biological Activities
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde | DHFR | 13.70 ± 0.25 | Anticancer |
| 6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde | DHFR | Variable | Anticancer |
| 6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde | Bacterial Enzymes | High Activity | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
